molecular formula C24H19N3O5 B2457256 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877657-23-3

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2457256
CAS RN: 877657-23-3
M. Wt: 429.432
InChI Key: JPNCONALELPEAE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzofuro[3,2-d]pyrimidin-1(2H)-ones . These compounds are known for their broad spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine, has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .

Scientific Research Applications

Synthesis and Biological Activities

  • Design and Synthesis for Anticancer Activities : A study on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlights the approach to finding new anticancer agents by modifying the pyrimidine ring structure, demonstrating the potential for similar compounds to exhibit anticancer properties (Al-Sanea et al., 2020).

  • Heterocyclic Synthesis for Derivative Compounds : Research on enaminonitrile as a building block in heterocyclic synthesis outlines the creation of novel furo[2,3-d]pyrimidin-4(3H)-one derivatives, indicating a methodological approach for synthesizing and exploring the utility of complex heterocyclic compounds (El-Shahawi & El-ziaty, 2017).

  • Antinociceptive and Anti-inflammatory Properties : A study on thiazolopyrimidine derivatives explored their design, synthesis, and evaluation for antinociceptive and anti-inflammatory properties, suggesting possible pharmacological applications for structurally related compounds (Selvam et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with furan-2-ylmethylamine, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "furan-2-ylmethylamine", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "Na2SO4" ], "Reaction": [ "To a solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) in DMF, add triethylamine (1.2 equiv) and furan-2-ylmethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in DCM. Wash the organic layer with NaHCO3 solution and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Dissolve the crude product in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction with water and extract the organic layer with DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product." ] }

CAS RN

877657-23-3

Molecular Formula

C24H19N3O5

Molecular Weight

429.432

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H19N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

JPNCONALELPEAE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

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